LogP Comparison: vs. 2-Aminopyridine
The introduction of the pentafluorophenyl group to the 2-aminopyridine scaffold results in a substantial increase in lipophilicity. The target compound exhibits a computed logP of approximately 3.59, compared to a logP of 0.48–0.53 for the parent 2-aminopyridine [1]. This difference of roughly 3 log units corresponds to a theoretical ~1000-fold increase in partition coefficient between octanol and water, directly impacting membrane permeability and solubility profiles. While direct experimental logP values for the exact target compound are not widely reported in primary literature, the class-level effect of pentafluorophenyl substitution on logP is well-established and consistent with the Taft σ* value of 1.50, which indicates a strong electron-withdrawing and hydrophobic contribution [2].
| Evidence Dimension | LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | Computed logP ≈ 3.59 |
| Comparator Or Baseline | 2-Aminopyridine (CAS 504-29-0) logP = 0.48–0.53 |
| Quantified Difference | ΔlogP ≈ +3.1 units (approx. 1000-fold increase in partition coefficient) |
| Conditions | Predicted/calculated logP values from cheminformatics databases; comparator experimental logP from ChemicalBook and PubChem |
Why This Matters
Procurement decisions for medicinal chemistry or agrochemical lead optimization require precise control over lipophilicity; substituting with non-fluorinated analogs would yield fundamentally different ADME profiles.
- [1] yybyy.com. N-(2,3,4,5,6-pentafluorophenyl)pyridin-2-amine (CAS 196189-94-3) - Physicochemical Properties. Accessed 2026. View Source
- [2] Reestimation of the Taft's Substituent Constant of the Pentafluorophenyl Group. J. Org. Chem. 2004, 69 (20), 6865-6867. DOI: 10.1021/jo049176c. View Source
